molecular formula C16H15ClN4O B6475687 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2640822-79-1

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B6475687
CAS No.: 2640822-79-1
M. Wt: 314.77 g/mol
InChI Key: GDRVCGIMKKFUBI-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a chloro group and a pyridinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with chloroacetyl chloride can yield 2-chloro-1,3-benzoxazole, which can then be further reacted with 1-(2-pyridinyl)piperazine under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the benzoxazole ring.

    Reduction: Reduced derivatives of the benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It is believed to inhibit the growth of bacteria by interfering with their DNA synthesis and repair mechanisms. The compound may also bind to bacterial enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a benzoxazole core with a pyridinyl-piperazine moiety makes it a versatile scaffold for drug development.

Properties

IUPAC Name

6-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-12-4-5-13-14(11-12)22-16(19-13)21-9-7-20(8-10-21)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVCGIMKKFUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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